REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH:8]=[CH2:9])[C:3]=1[OH:10].[C:11]([O-])([O-])=O.[K+].[K+].CCO[CH2:20][CH3:21]>CN(C=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH:8]=[CH2:9])[C:3]=1[O:10][CH:20]([CH3:21])[CH3:11] |f:1.2.3|
|
Name
|
|
Quantity
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1.55 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C(=CC=C1)C=C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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250 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
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Control Type
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UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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WASH
|
Details
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washed with water (2×200 mL)
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Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted twice with Et2O (150 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
CUSTOM
|
Details
|
The product was purified by flash column (Hexanes:Et2O=6:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC=C1)C=C)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.69 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |